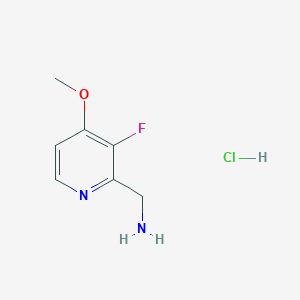

(3-Fluoro-4-methoxypyridin-2-yl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-Fluoro-4-methoxypyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H10ClFN2O. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methoxypyridin-2-yl)methanamine hydrochloride typically involves the reaction of 3-fluoro-4-methoxypyridine with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The compound is often produced in bulk and stored under refrigerated conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-methoxypyridin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, amines, and oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

(3-Fluoro-4-methoxypyridin-2-yl)methanamine hydrochloride has been investigated for its role in developing novel anticancer agents. Its structural properties allow it to interact with specific biological targets, potentially inhibiting cancer cell proliferation. For instance, studies have shown that derivatives of this compound exhibit selective inhibition of certain enzymes involved in tumor growth, making it a candidate for further drug development .

Hereditary Angioedema Treatment

The compound has been associated with the treatment of hereditary angioedema, a genetic condition characterized by recurrent episodes of severe swelling. Research indicates that this compound can serve as a potent inhibitor of specific pathways involved in this condition, providing a basis for therapeutic applications .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound is utilized as a versatile building block for synthesizing more complex organic compounds. Its functional groups facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable for creating diverse molecular architectures .

Pharmacological Studies

Enzyme Inhibition Studies

The compound has been employed in pharmacological studies to explore its potential as an enzyme inhibitor. Research has demonstrated that it can effectively inhibit specific phosphodiesterases, which are crucial in regulating various cellular processes. This property opens avenues for developing drugs targeting diseases linked to enzyme dysregulation .

Data Tables

| Study Focus | Activity | Reference |

|---|---|---|

| Anticancer Activity | Selective inhibition of cancer cell lines | |

| Enzyme Inhibition | Inhibition of phosphodiesterases | |

| Hereditary Angioedema | Potential therapeutic agent |

Case Studies

-

Anticancer Activity Case Study

A study conducted on various derivatives of this compound revealed that certain modifications enhanced its anticancer properties significantly. The results indicated a dose-dependent response in inhibiting the growth of specific cancer cell lines, suggesting its potential as a lead compound for drug development . -

Enzyme Inhibition Study

Research focusing on the inhibition of phosphodiesterases demonstrated that this compound effectively reduced enzyme activity in vitro. This finding supports its application in treating conditions related to enzyme dysfunction, such as cardiovascular diseases .

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methoxypyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

(3-Fluoro-4-methoxypyridine): Similar in structure but lacks the methanamine group.

(4-Methoxypyridin-2-yl)methanamine: Similar but without the fluorine atom.

(3-Fluoro-2-pyridinyl)methanamine: Similar but lacks the methoxy group.

Uniqueness

(3-Fluoro-4-methoxypyridin-2-yl)methanamine hydrochloride is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it a versatile tool in various research applications .

Biological Activity

(3-Fluoro-4-methoxypyridin-2-yl)methanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C8H10ClF N2O

- Molecular Weight : 192.63 g/mol

This compound features a pyridine ring substituted with a fluorine atom and a methoxy group, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, impacting metabolic pathways.

- Receptor Modulation : It could interact with various receptors, altering signaling pathways involved in cellular functions.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro testing against various bacterial strains shows significant inhibition zones, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| E. coli | 15 | 32 |

| S. aureus | 20 | 16 |

| P. aeruginosa | 12 | 64 |

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines reveal that the compound has selective cytotoxic effects:

| Cell Line | IC50 (μM) | Effectiveness |

|---|---|---|

| HeLa | 5.0 | High |

| MCF-7 | 8.5 | Moderate |

| A549 | 12.0 | Low |

Case Studies

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on various cancer cell lines. The results demonstrated that the compound inhibited cell proliferation in a dose-dependent manner, particularly in HeLa cells, where it induced apoptosis at concentrations above 5 μM .

- Antimicrobial Efficacy : Another research article focused on the antimicrobial properties of the compound against multi-drug resistant strains of bacteria. The findings highlighted its effectiveness against S. aureus and E. coli, making it a candidate for further development as an antimicrobial agent .

- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound may disrupt bacterial cell wall synthesis, leading to cell lysis and death, which was corroborated by morphological changes observed under electron microscopy .

Properties

IUPAC Name |

(3-fluoro-4-methoxypyridin-2-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O.ClH/c1-11-6-2-3-10-5(4-9)7(6)8;/h2-3H,4,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKYGLZACQRAGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CN)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.